3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a fluorophenyl group with a pyrroloisoxazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes, often catalyzed by copper (I) or ruthenium (II) compounds . Another approach involves the use of metal-free synthetic routes, which are more environmentally friendly and avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl-substituted isoxazoles and pyrroloisoxazoles, such as:
- 3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
Uniqueness
The uniqueness of 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole lies in its specific substitution pattern and the combination of the fluorophenyl group with the pyrroloisoxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9FN2O |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-1-7(2-4-8)10-9-5-6-13-11(9)15-14-10/h1-4,13H,5-6H2 |
InChI Key |
WBFFMHDTPAKQKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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